molecular formula C21H33F3N6O11 B611593 Upadacitinib tartrate CAS No. 1607431-21-9

Upadacitinib tartrate

Número de catálogo: B611593
Número CAS: 1607431-21-9
Peso molecular: 602.5 g/mol
Clave InChI: LATZVDXOTDYECD-ARKNDKGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de upadacitinib involucra múltiples pasos, incluyendo la formación de su estructura principal y la posterior funcionalización. La preparación de upadacitinib tartrato implica la cristalización de upadacitinib con ácido tartárico para formar la sal de tartrato .

Métodos de Producción Industrial: La producción industrial de upadacitinib tartrato típicamente involucra la síntesis a gran escala seguida de procesos de purificación y cristalización. Los métodos de producción están diseñados para asegurar una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Upadacitinib sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su procesamiento metabólico y acción terapéutica .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de upadacitinib incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para asegurar los resultados deseados .

Productos Principales Formados: Los productos principales formados a partir de las reacciones de upadacitinib incluyen sus metabolitos, que se procesan principalmente a través del hígado. El principal metabolito producido a partir de la mono-oxidación es seguido por la glucuronidación .

Aplicaciones Científicas De Investigación

Clinical Applications

Upadacitinib has been approved for several indications, including:

  • Rheumatoid Arthritis (RA) : Approved for adults with moderate to severe RA who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs). Clinical trials have demonstrated significant improvements in disease activity, physical function, and quality of life compared to placebo and other treatments like adalimumab .
  • Atopic Dermatitis : In phase 3 trials (Measure Up 1 and Measure Up 2), upadacitinib showed superior efficacy over placebo in reducing symptoms of moderate to severe atopic dermatitis, with sustained responses observed over 52 weeks. The drug was well tolerated with manageable side effects .
  • Ulcerative Colitis : Recent approvals have expanded its use to ulcerative colitis, where it has shown efficacy in inducing remission and maintaining response in patients who are refractory to other therapies .
  • Psoriatic Arthritis : Upadacitinib is also indicated for psoriatic arthritis, demonstrating improvements in joint symptoms and skin manifestations in clinical studies .
  • Ankylosing Spondylitis : The drug has been approved for treating ankylosing spondylitis, providing relief from pain and stiffness associated with this condition .

Rheumatoid Arthritis

A pivotal study demonstrated that upadacitinib significantly improved physical function and reduced joint pain compared to placebo. In a head-to-head trial against adalimumab, patients receiving upadacitinib achieved higher rates of remission and better patient-reported outcomes .

StudyPopulationDoseOutcomes
SELECT-MONOTHERAPYRA patients15 mg/daySignificant improvement in physical function and quality of life
SELECT-COMPARERA patients15 mg/day vs. AdalimumabUpadacitinib superior in achieving remission

Atopic Dermatitis

In the Measure Up trials involving over 1600 patients, upadacitinib treatment led to rapid improvements in symptoms such as itching and skin lesions. The safety profile remained consistent with previous studies, showing no new safety signals during long-term use .

StudyPopulationDoseEfficacy
Measure Up 1 & 2Adults with moderate-to-severe AD15 mg or 30 mg dailyHigh response rates (up to 71%)

Safety Profile

The safety profile of upadacitinib has been extensively evaluated across multiple studies. Common adverse events include upper respiratory infections, headache, and elevated liver enzymes. Serious adverse events were relatively low compared to traditional therapies .

Actividad Biológica

Upadacitinib tartrate is a selective Janus kinase 1 (JAK1) inhibitor that has emerged as a significant therapeutic agent for various autoimmune inflammatory diseases, particularly rheumatoid arthritis (RA) and ankylosing spondylitis (AS). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

Upadacitinib functions by inhibiting JAK1, a key mediator in the JAK-STAT signaling pathway that is activated by pro-inflammatory cytokines. The inhibition of JAK1 leads to reduced phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are crucial for the transcription of genes involved in inflammation. This action results in decreased activity of pro-inflammatory interleukins, thereby mitigating the inflammatory response associated with autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of upadacitinib demonstrates a dose-proportional absorption following oral administration. Key pharmacokinetic parameters include:

  • Time to Maximum Concentration (Tmax) : 2 to 4 hours post-administration.
  • Volume of Distribution : Approximately 224 L in patients with RA.
  • Protein Binding : 52% bound to human plasma proteins.
  • Metabolism : Primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.
  • Elimination : Approximately 53% excreted in feces and 43% in urine, with about 38% and 24% of the total dose being unchanged drug respectively .

Rheumatoid Arthritis

In clinical trials, upadacitinib has shown significant efficacy in treating RA. For instance:

  • A long-term extension study involving patients with RA refractory to previous treatments demonstrated that 36% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 260. Furthermore, approximately 47% of patients with high disease activity exhibited substantial improvement .

Table 1: Clinical Outcomes with Upadacitinib in RA

EndpointUpadacitinib (15 mg)Placebop-value
CDAI Remission (%)36%-<0.0001
Low Disease Activity (%)81%-<0.0001
Improvement >12 CDAI points (%)47%--

Ankylosing Spondylitis

In a study involving patients with active AS, upadacitinib treatment resulted in significantly higher rates of achieving ASAS40 (Ankylosing Spondylitis Assessment Score) compared to placebo (45% vs. 18%, p<0.0001), indicating its effectiveness in managing this condition as well .

Safety Profile

Upadacitinib has been generally well-tolerated across various studies. However, there are notable safety considerations:

  • Adverse Events : Reported adverse events included increased risk for herpes zoster and elevated creatine phosphokinase levels.
  • Long-term Safety : Over five years, no new safety risks were identified beyond those established in earlier studies .

Table 2: Summary of Adverse Events

Adverse EventUpadacitinib (%)Placebo (%)
Any Adverse Event41%37%
Herpes ZosterIncreased Risk-
Major Adverse Cardiovascular EventsNone-

Case Studies and Research Findings

Several case studies have highlighted the effectiveness and safety profile of upadacitinib:

  • Long-term Efficacy in RA : In a cohort study lasting five years, patients maintained significant improvements in pain and functional outcomes while on upadacitinib treatment, reinforcing its role as a viable long-term therapy for RA .
  • Real-world Evidence : Observational studies have reported similar findings regarding the sustained efficacy and acceptable safety profile of upadacitinib among diverse patient populations.

Propiedades

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATZVDXOTDYECD-ARKNDKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33F3N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607431-21-9
Record name Upadacitinib tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UPADACITINIB TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Upadacitinib tartrate
Reactant of Route 2
Upadacitinib tartrate
Reactant of Route 3
Upadacitinib tartrate
Reactant of Route 4
Reactant of Route 4
Upadacitinib tartrate
Reactant of Route 5
Reactant of Route 5
Upadacitinib tartrate
Reactant of Route 6
Reactant of Route 6
Upadacitinib tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.